molecular formula C27H18BrN3O3S B6023362 methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate CAS No. 522594-68-9

methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate

Cat. No.: B6023362
CAS No.: 522594-68-9
M. Wt: 544.4 g/mol
InChI Key: QYKSVHMSEAMOFE-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate is a complex organic compound that features a quinoline, thiophene, and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiophene and pyridine moieties. Key steps include:

    Bromination: Introduction of the bromine atom to the quinoline ring.

    Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the phenyl group to the quinoline.

    Amidation: Formation of the amide bond between the quinoline and thiophene derivatives.

    Esterification: Conversion of the carboxylic acid group to the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and quinoline rings can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide and thiophene S-oxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate involves interaction with specific molecular targets. The quinoline and thiophene moieties can intercalate with DNA, while the pyridine ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(6-chloro-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate
  • Methyl 2-{[(6-fluoro-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate

Uniqueness

Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(pyridin-3-yl)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of quinoline, thiophene, and pyridine moieties also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

methyl 2-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]-4-pyridin-3-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN3O3S/c1-34-27(33)24-21(17-8-5-11-29-14-17)15-35-26(24)31-25(32)20-13-23(16-6-3-2-4-7-16)30-22-10-9-18(28)12-19(20)22/h2-15H,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKSVHMSEAMOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CN=CC=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116170
Record name Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522594-68-9
Record name Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522594-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino]-4-(3-pyridinyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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